molecular formula C10H20ClN3O3S B2498981 4-(2-Chloropropanoyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide CAS No. 2411284-49-4

4-(2-Chloropropanoyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide

Cat. No. B2498981
M. Wt: 297.8
InChI Key: FTEBCTGDOKCADE-UHFFFAOYSA-N
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Description

The compound “4-(2-Chloropropanoyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide” is a complex organic molecule. It likely contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a sulfonamide group, which is a sulfur atom double-bonded to an oxygen atom and single-bonded to two other oxygen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the diazepane ring and various functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The chloropropanoyl group could potentially undergo nucleophilic substitution reactions, and the sulfonamide group could participate in acid-base reactions .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, and to consult the material safety data sheet (MSDS) for specific information .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be the subject of further studies to better understand its synthesis, properties, and uses .

properties

IUPAC Name

4-(2-chloropropanoyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClN3O3S/c1-9(11)10(15)13-5-4-6-14(8-7-13)18(16,17)12(2)3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEBCTGDOKCADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCN(CC1)S(=O)(=O)N(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloropropanoyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide

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